molecular formula C10H22O<br>CH3(CH2)9OH<br>C10H22O B1663958 Decanol CAS No. 112-30-1

Decanol

Cat. No. B1663958
CAS RN: 112-30-1
M. Wt: 158.28 g/mol
InChI Key: MWKFXSUHUHTGQN-UHFFFAOYSA-N
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Description

Decanol, also known as decyl alcohol, is a saturated fatty alcohol that belongs to the alkanol family . It is a straight-chain fatty alcohol with ten carbon atoms and the molecular formula C10H21OH . It is a colorless to light yellow viscous liquid that is insoluble in water and has an aromatic odor .


Synthesis Analysis

Decanol can be prepared by the hydrogenation of decanoic acid, which occurs in modest quantities in coconut oil (about 10%) and palm kernel oil (about 4%) . It may also be produced synthetically via the Ziegler process . A green and efficient method was developed for upgrading furfural to 1,10-decanediol diacetate and 1-decanol acetate .


Molecular Structure Analysis

The molecular formula of Decanol is C10H22O . The IUPAC Standard InChI is InChI=1S/C10H22O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-10H2,1H3 .


Chemical Reactions Analysis

Decanol is a long-chain alcohol, characterized by the presence of a hydroxyl group (-OH) at the end of a 10-carbon alkyl chain . This structure gives decanol both hydrophobic and hydrophilic properties . The hydrocarbon chain makes the compound non-polar and hydrophobic (water-hating), while the hydroxyl group provides polarity and hydrophilicity (water-loving) .


Physical And Chemical Properties Analysis

Decanol is a clear, colorless liquid under standard conditions of temperature and pressure . It has a sweet, floral, slightly citrusy odor . Decanol’s molecular weight is approximately 158.28 g/mol . The melting point of decanol is -28°C, and it boils at 230°C . It is relatively less dense than water, with a density of around 0.829 g/cm3 at 25°C .

Safety And Hazards

Decanol can cause mild skin irritation when exposed in large quantity to the skin . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

The global 1-Decanol market was valued at USD 205.1 million in 2023 and is poised to grow at a CAGR of 6.1% over 2024-2030 . The rising demand for 1-Decanol as a surfactant and emulsifier in personal care and cosmetic formulations, detergents, and industrial cleaners industries drive the market . The adoption of 1-Decanol as a green and environmentally friendly solvent is becoming popular in the market owing to increased inclination towards safer and more sustainable solvent options for various applications .

Relevant Papers

A paper titled “Application of 1-Decanol Loaded in Silica Aerogel and Expanded Graphite Composite Phase Change Materials in Cold Chain Transport Portable Boxes” discusses the use of 1-decanol as a phase change material (PCM) in the cold-chain transport of products . Another paper titled “Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM” discusses the synthesis and thermal properties of esters derived from saturated fatty carboxylic acids (myristic, palmitic, stearic, behenic), coupled with primary linear alcohols of different length (methanol, 1-decanol) .

properties

IUPAC Name

decan-1-ol
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InChI

InChI=1S/C10H22O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-10H2,1H3
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InChI Key

MWKFXSUHUHTGQN-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCO
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Molecular Formula

C10H22O, Array
Record name DECYL ALCOHOL
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Related CAS

26303-54-8 (aluminum salt), 37909-25-4 (magnesium salt)
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DSSTOX Substance ID

DTXSID7021946
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Molecular Weight

158.28 g/mol
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Physical Description

Decyl alcohol appears as a clear colorless liquid with a sweet fat-like odor. Flash point 180 °F. Less dense than water and insoluble in water. Vapors are heavier than air., Liquid, Clear liquid with a sweet odor; [CAMEO] Odor resembles orange flowers; [CHEMINFO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid/floral, waxy, fruity odour
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Boiling Point

446 °F at 760 mmHg (USCG, 1999), boiling point equals 446 °F, 229 °C, BP: 115 to 120 °C at 15 mm Hg; 109.5 °C at 8 mm Hg, 230 °C
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Flash Point

180 °F (USCG, 1999), Flash point equals 180 °F, 82 °C (180 °F) - closed cup, 180 °F (82 °C) (Open cup), 108 °C c.c.
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Solubility

In water, 37 mg/L at 25 °C, Soluble in carbon tetrachloride; miscible in ethanol, ether, acetone, benzene, chloroform, 1:3 IN 60% ALCOHOL, Soluble in alcohol, ether, mineral oil, propylene glycol, fixed oils; Insoluble in glycerin water at 233 °C, Solubility in water, g/100ml at 20 °C: 0.37 (very poor), soluble in alcohol, ether, mineral oil, propylene glycol, most fixed oils; Insoluble in glycerin, water, 1 ml in 3 ml 60% alcohol (in ethanol)
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Density

0.84 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8297 g/cu cm at 20 °C, 0.83 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01, 0.826-0.831
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Vapor Density

5.3 (Air= 1), Relative vapor density (air = 1): 5.5
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Vapor Pressure

0.00851 [mmHg], 0.00851 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 1
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Product Name

1-Decanol

Color/Form

Colorless to water-white liquid, Colorless, viscous, refractive liquid, Moderately viscous, strongly refractive liquid

CAS RN

112-30-1, 36729-58-5, 70084-71-8, 85566-12-7, 66455-17-2
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Record name Decanol
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Record name DECYL ALCOHOL
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Record name Decyl alcohol
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Melting Point

44 °F (USCG, 1999), 7 °C, Surface tension = 0.029742 N/m (at melting point), 6.9 °C
Record name DECYL ALCOHOL
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Record name 1-DECANOL
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Record name Decyl alcohol
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Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

The conditions that can be used above in subjecting the lignincontaining material to reaction with nitric acid must be mild. The reaction can be carried out using an aqueous mixture containing the lignin-containing material and aqueous nitric acid. The nitric acid used can have a concentration of about 5 to about 100 weight percent nitric acid, preferably about 15 to about 70 weight percent nitric acid. The mixture can contain about 0 to about 95 weight percent water, preferably about 40 to about 80 weight percent water. On a weight basis, the lignin-containing material (on a dry basis) and the nitric acid (as 100 percent nitric acid) can be in the range of about 1:0.1 to about 1:10, preferably about 1:1 to about 1:2. The above is mixed while it is maintained in a temperature range of about -10° to about 150° C., preferably about 20° to about 100° C., and a pressure of about 14.5 to about 1000 pounds per square inch gauge, preferably about 14.5 to about 100 pounds per square inch gauge, for about 1 minute to about 10 hours, preferably about 0.5 to about 2 hours. The resulting reaction product is then subjected to extraction with any suitable polar solvent, for example, a ketone, such as acetone, methylethylketone, cyclohexanone, etc., an alcohol, such as methanol, ethanol, normal propanol, isopropanol, butanol, decanol, and mixtures of the lower alcohols, such as those obtained in the industrial production of fuel grade methanol and ethanol, etc., tetrahydrofuran, dioxane, etc., or mixtures thereof. The extraction can be carried out at temperatures in the range of about 0° to about 200° C. and the extraction can be continued until no further extract is obtained. Removal of polar solvent from the extract can be effected by subjecting the extract to drying or distillation. The solid material obtained is the novel alcohol soluble product used herein.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Name
lignin
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Type
reactant
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lignin
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Synthesis routes and methods II

Procedure details

The conditions that can be used above in subjecting the lignin-containing material to reaction with nitric acid must be mild. The reaction can be carried out using an aqueous mixture containing the lignin-containing material and aqueous nitric acid. The nitric acid used can have a concentration of about 5 to about 100 weight percent nitric acid, preferably about 15 to about 70 weight percent nitric acid. The mixture can contain about 0 to about 95 weight percent water, preferably about 40 to about 80 weight percent water. On a weight basis, the lignin-containing material (on a dry basis) and the nitric acid (as 100 percent nitric acid) can be in the range of about 1:0.1 to about 1:10, preferably about 1:1 to about 1:2. The above is mixed while it is maintained in a temperature range of about -10° to about 150° C., preferably about 20° to about 100° C., and a pressure of about 14.5 to about 1000 pounds per square inch gauge, preferably about 14.5 to about 100 pounds per square inch gauge, for about 1 minute to about 10 hours, preferably about 0.5 to about 2 hours. The resulting reaction product is then subjected to extraction with any suitable polar solvent, for example, a ketone, such as acetone, methylethylketone, cyclohexanone, etc., an alcohol, such as methanol, ethanol, normal propanol, isopropanol, butanol, decanol, and mixtures of the lower alcohols, such as those obtained in the industrial production of fuel grade methanol and ethanol, etc., tetrahydrofuran, dioxane, etc., or mixtures thereof. The extraction can be carried out at temperatures in the range of about 0° to about 200° C. and the extraction can be continued until no further extract is obtained. Removal of polar solvent from the extract can be effected by subjecting the extract to drying or distillation. The solid material obtained is the novel alcohol soluble product used herein.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
lignin
Quantity
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Type
reactant
Reaction Step Three
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Reaction Step Eleven

Synthesis routes and methods III

Procedure details

Coupling of glycylserylglycylaspartylvaline with 1,10-decanediol. The protected peptide is reacted with 10-hydroxydecanoic acid (Aldrich) in the presence of dicyclohexylcarbodiimide (DCC) (Aldrich) and N-hydroxy-succinimide (Aldrich) according to Bergeron et al. (1981) J. Org. Chem. 46:4524, until the complete consumption of the peptide starting material is confirmed by thin layer chromatography. Flash column purification gives 10-(peptidyloxy) decanol as product, through formation of an amide linkage.
Name
glycylserylglycylaspartylvaline
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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Name
peptide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Decanol
Reactant of Route 2
Decanol
Reactant of Route 3
Decanol
Reactant of Route 4
Decanol
Reactant of Route 5
Decanol
Reactant of Route 6
Decanol

Citations

For This Compound
41,600
Citations
AM Figueiredo Neto, L Liebert… - The Journal of Physical …, 1985 - ACS Publications
… In thispaper we present a detailed study of the potassium laurate/ l-decanol/… 1-decanol concentration (6.24 wt %) and at a fixed ratio between the potassium laurate (KL) and 1-decanol (…
Number of citations: 91 pubs.acs.org
S Rajasekaran, D Damodharan, K Gopal, BR Kumar… - Fuel, 2020 - Elsevier
Plastic waste is abundant and its recovery to diesel-like fuel could reduce fossil fuel dependency and the associated risk of environmental pollution. In the present work, diesel-like fuel …
Number of citations: 222 www.sciencedirect.com
T Hamilton-Kemp, M Newman, R Collins, H Elgaali… - Current …, 2005 - Springer
… Long-chain alcohols were produced by all strains with 1-decanol predominating with … a 13-fold increase for decanol to a 51-fold increase for dodecanol. However, decanol remained the …
Number of citations: 69 link.springer.com
LJ Yu, A Saupe - Physical Review Letters, 1980 - APS
The phase diagram of the ternary system potassium laurate-1-decanol-D O 2 was studied over concentration ranges where nematic phases are likely to occur. Two uniaxial nematic …
Number of citations: 990 journals.aps.org
R Shanmugam, D Dillikannan… - Energy Sources, Part …, 2021 - Taylor & Francis
This research work evaluates the influence of compression ratio and exhaust gas recirculation on combustion, performance, and emission characteristics of a compression ignition …
Number of citations: 87 www.tandfonline.com
CV Teixeira, R Itri, LQ Amaral - Langmuir, 1999 - ACS Publications
… Results show how decanol affects the I → H α phase … decanol content is also investigated, and it is attributed to a combined effect of micellar growth and change in rigidity with decanol …
Number of citations: 14 pubs.acs.org
T Hiasa, K Kimura, H Onishi - The Journal of Physical Chemistry C, 2012 - ACS Publications
… of liquid decanol facing the physisorbed decanol columns. The … decanol-covered surface shown in Figure 1. The distribution was determined along a plane perpendicular to the decanol …
Number of citations: 42 pubs.acs.org
CQ Deng, QZ Jiang, J Deng, Y Fu - Green chemistry, 2021 - pubs.rsc.org
A green and efficient method was developed for upgrading furfural to 1,10-decanediol diacetate and 1-decanol acetate. 92% yield of the acetates was obtained through the tandem …
Number of citations: 7 pubs.rsc.org
PJ Evans, HY Wang - Applied and Environmental Microbiology, 1988 - Am Soc Microbiol
… The combination of toxic decanol and nontoxic oleyl … ) decanol in oleyl alcohol is nontoxic to growth. At greater concentrations of decanol, toxicity is attributable to dissolved decanol in …
Number of citations: 154 journals.asm.org
R Adhinarayanan, A Ramakrishnan… - Energy Sources, Part …, 2020 - Taylor & Francis
… -decanol in diesel engine applications. Hence this work tries to understand the effects of 1-decanol on different engine characteristics.1-decanol … The properties of 1-decanol is similar to …
Number of citations: 106 www.tandfonline.com

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